molecular formula C16H21N3O B095938 ISONICOTINIC ACID,(1,3,3-TRIMETHYL-2-NORBORNYLIDENE)HYDRAZIDE CAS No. 15407-86-0

ISONICOTINIC ACID,(1,3,3-TRIMETHYL-2-NORBORNYLIDENE)HYDRAZIDE

Cat. No.: B095938
CAS No.: 15407-86-0
M. Wt: 271.36 g/mol
InChI Key: UBGJKRBQTVFLFD-XMHGGMMESA-N
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Description

ISONICOTINIC ACID,(1,3,3-TRIMETHYL-2-NORBORNYLIDENE)HYDRAZIDE is a derivative of isonicotinic acid, which is a pyridine carboxylic acid. This compound is known for its potential applications in medicinal chemistry, particularly in the development of antimicrobial agents. It is a hydrazide derivative, which means it contains a hydrazine functional group attached to the isonicotinic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide typically involves the reaction of isonicotinic acid hydrazide with 1,3,3-trimethyl-2-norbornylidene. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the hydrazide group is oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the hydrazide moiety are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

ISONICOTINIC ACID,(1,3,3-TRIMETHYL-2-NORBORNYLIDENE)HYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with enzymes or other proteins, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: ISONICOTINIC ACID,(1,3,3-TRIMETHYL-2-NORBORNYLIDENE)HYDRAZIDE is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

15407-86-0

Molecular Formula

C16H21N3O

Molecular Weight

271.36 g/mol

IUPAC Name

N-[(Z)-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]pyridine-4-carboxamide

InChI

InChI=1S/C16H21N3O/c1-15(2)12-4-7-16(3,10-12)14(15)19-18-13(20)11-5-8-17-9-6-11/h5-6,8-9,12H,4,7,10H2,1-3H3,(H,18,20)/b19-14+

InChI Key

UBGJKRBQTVFLFD-XMHGGMMESA-N

Isomeric SMILES

CC\1(C2CCC(C2)(/C1=N/NC(=O)C3=CC=NC=C3)C)C

SMILES

CC1(C2CCC(C2)(C1=NNC(=O)C3=CC=NC=C3)C)C

Canonical SMILES

CC1(C2CCC(C2)(C1=NNC(=O)C3=CC=NC=C3)C)C

Synonyms

N'-(1,3,3-Trimethylnorbornan-2-ylidene)isonicotinic hydrazide

Origin of Product

United States

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